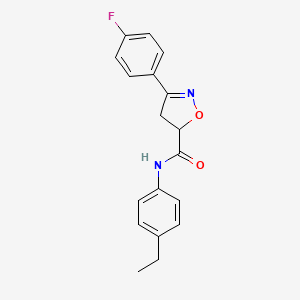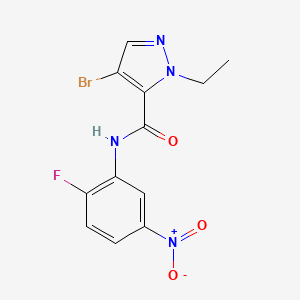
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.12740595 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Interaction Studies
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, due to its structural uniqueness, has been a subject of various scientific research endeavors focusing on its potential application in medicinal chemistry and material science. Research has often explored its interaction with biological targets, synthesis, and modification to understand and enhance its properties for specific applications.
One notable study involves the exploration of N-substituted pyrazoline and isoxazole derivatives, revealing insights into their geometric parameters and interactions. Köysal et al. (2005) investigated the structures of related compounds, focusing on their intramolecular and intermolecular interactions, which can inform the design of molecules with specific binding properties or reactivities (Köysal, Işık, Sahin, & Palaska, 2005).
Biological Activity and Therapeutic Potential
Research into the therapeutic applications of compounds structurally similar to this compound has shown potential in various areas, including antiviral, antimicrobial, and anticancer activities. These studies are critical for the discovery and development of new drugs.
For instance, compounds with modifications on the isoxazole ring have been evaluated for their inhibitory effects on enzymes or receptors, highlighting the versatility of the core structure in medicinal chemistry. Studies by Knecht and Löffler (1998) on isoxazol derivatives as immunosuppressive agents and their effects on enzyme inhibition provide a basis for the potential modulation of biological pathways (Knecht & Löffler, 1998).
Molecular Imaging and Diagnostic Applications
The fluorinated derivatives of compounds structurally related to this compound have been synthesized and evaluated for their potential in molecular imaging, particularly in positron emission tomography (PET). These studies underscore the compound's utility in diagnostic applications, where its derivatives can act as selective probes for imaging specific biological targets in vivo.
Lang et al. (1999) developed fluorine-18 labeled derivatives as serotonin 5-HT1A antagonists, demonstrating their potential use in PET imaging to study receptor distribution, which could be pivotal for diagnosing and understanding neurological disorders (Lang et al., 1999).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-12-3-9-15(10-4-12)20-18(22)17-11-16(21-23-17)13-5-7-14(19)8-6-13/h3-10,17H,2,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIPYUSXHFATRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4550275.png)
![methyl 4-[({[1-(1-adamantyl)butyl]amino}carbonyl)amino]benzoate](/img/structure/B4550281.png)
![5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4550295.png)
![6-chloro-3-[(2-hydroxyethyl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B4550308.png)
![1-methyl-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4550312.png)


![(5E)-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4550334.png)
![3-(4-bromophenyl)-1-[(4-tert-butylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4550336.png)
![2-[(2-METHYLBENZYL)SULFANYL]-4,6-PYRIMIDINEDIOL](/img/structure/B4550341.png)

![N-[4-(acetylamino)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4550366.png)

![methyl 4-{5-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4550371.png)
